{[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid
Description
Structural Foundations and Nomenclature
The structural foundation of {[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid encompasses three primary structural components that define its chemical identity and potential reactivity profile. The core 1,3,4-thiadiazole ring system represents a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, and one sulfur atom at position 4, which serves as the fundamental scaffold upon which additional functional groups are assembled. This heterocyclic framework exhibits exceptional chemical stability due to its aromatic character, with the sulfur and nitrogen atoms contributing to the electron density distribution that stabilizes the ring system through resonance effects.
The fluorophenyl component of the molecule consists of a benzene ring substituted with a fluorine atom at the meta position (position 3), connected to the thiadiazole core through an amide linkage. This structural arrangement creates a carbonyl bridge that links the fluorinated aromatic system to the heterocyclic scaffold, establishing a rigid planar configuration that influences the overall molecular geometry. The presence of the fluorine substituent introduces unique electronic characteristics to the aromatic system, including increased electronegativity and altered polarizability compared to unsubstituted phenyl derivatives.
The thioacetic acid moiety represents the third major structural element, characterized by a methylthio bridge connecting the thiadiazole ring to the carboxylic acid functionality. This sulfur-containing linker provides conformational flexibility while maintaining the ability to participate in hydrogen bonding and electrostatic interactions through the terminal carboxyl group. The thioacetic acid component introduces additional chemical reactivity patterns, particularly regarding nucleophilic substitution reactions and potential metabolic transformations.
| Structural Component | Chemical Formula | Molecular Weight | Key Features |
|---|---|---|---|
| Complete Molecule | C₁₂H₁₀FN₃O₃S₂ | 327.36 g/mol | Hybrid architecture with three distinct domains |
| Thiadiazole Core | C₂H₂N₂S | 86.11 g/mol | Five-membered aromatic heterocycle |
| Fluorophenyl Group | C₇H₄FN | 121.11 g/mol | Meta-fluorinated benzene with amide linkage |
| Thioacetic Acid Unit | C₃H₄O₂S | 104.13 g/mol | Sulfur-bridged carboxylic acid functionality |
The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry conventions for complex heterocyclic structures, with the primary heterocycle serving as the base name and substituents being designated according to their positions and connectivity patterns. The thiadiazol-2-yl designation indicates substitution at the 2-position of the thiadiazole ring, while the methylthio designation specifies the nature of the sulfur-containing bridge to the acetic acid moiety.
Historical Context of Thiadiazole Derivative Development
The development of 1,3,4-thiadiazole derivatives as a significant class of heterocyclic compounds traces its origins to early twentieth-century investigations into sulfur-nitrogen heterocycles. Initial synthetic approaches to thiadiazole rings emerged from studies of cyclization reactions involving thiosemicarbazides and carboxylic acid derivatives, establishing fundamental methodologies that continue to influence contemporary synthetic strategies. The recognition of thiadiazole rings as bioisosteres for various functional groups, particularly amide and ester linkages, prompted extensive research into their potential applications in pharmaceutical chemistry during the mid-twentieth century.
The evolution toward fluorophenyl-substituted thiadiazole derivatives represents a more recent development within this chemical class, emerging from systematic structure-activity relationship studies conducted during the latter decades of the twentieth century. These investigations revealed that the incorporation of fluorine substituents into aromatic systems attached to thiadiazole cores could significantly enhance biological activity profiles while maintaining favorable physicochemical properties. The specific meta-fluorophenyl substitution pattern observed in the target compound reflects optimization studies that identified this regioisomer as possessing superior activity compared to ortho and para substitution patterns in related structures.
The integration of thioacetic acid functionalities into thiadiazole-based structures emerged as a distinct research direction following the recognition of sulfur-containing linkers as privileged structural elements in bioactive molecule design. Early investigations into thioacetic acid derivatives of heterocyclic systems demonstrated that these compounds could serve as versatile synthetic intermediates while also exhibiting direct biological activity. The development of efficient synthetic methodologies for constructing these hybrid structures has been driven by advances in sulfur chemistry and heterocyclic synthesis techniques developed over the past several decades.
Contemporary research into thiadiazole-fluorophenyl-thioacetic acid hybrid molecules builds upon decades of foundational work in heterocyclic chemistry, organofluorine chemistry, and sulfur-containing bioactive compounds. The current understanding of structure-activity relationships within this chemical class reflects the accumulated knowledge from hundreds of individual studies investigating various substitution patterns, linker modifications, and functional group transformations.
Significance in Heterocyclic Chemistry Research
The significance of 1,3,4-thiadiazole-fluorophenyl-thioacetic acid hybrid molecules within the broader context of heterocyclic chemistry research stems from their representation of a privileged scaffold that combines multiple pharmacophoric elements within a single molecular framework. The thiadiazole ring system itself has been recognized as a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets while maintaining excellent stability under physiological conditions. This heterocyclic core serves as a rigid scaffold that can orient attached substituents in specific spatial arrangements, facilitating targeted interactions with biological macromolecules.
The incorporation of fluorophenyl substituents into thiadiazole-based structures represents a significant advancement in the design of bioactive heterocycles, as fluorine substitution can dramatically alter the electronic properties and metabolic stability of aromatic systems. Research investigations have demonstrated that fluorinated thiadiazole derivatives often exhibit enhanced potency and selectivity compared to their non-fluorinated analogs, making them attractive targets for pharmaceutical development programs. The specific electronic effects of fluorine substitution, including increased lipophilicity and altered hydrogen bonding patterns, contribute to the unique properties observed in these hybrid molecules.
The thioacetic acid component of these structures introduces additional complexity and versatility that has attracted considerable research attention. Heterocycle-thioacetic acid motifs have been identified as privileged molecular scaffolds possessing broad-ranging pharmacological activities, with the sulfur-containing linker providing both structural flexibility and potential sites for metabolic transformation. The combination of heterocyclic cores with thioacetic acid functionalities has emerged as a productive strategy for developing compounds with enhanced biological activity profiles and improved pharmaceutical properties.
| Research Domain | Key Contributions | Impact on Field Development |
|---|---|---|
| Synthetic Methodology | Development of efficient cyclization reactions | Expanded access to complex heterocyclic structures |
| Structure-Activity Studies | Identification of optimal substitution patterns | Enhanced understanding of molecular recognition |
| Physicochemical Analysis | Characterization of electronic and steric effects | Improved predictive models for property optimization |
| Biological Evaluation | Assessment of diverse activity profiles | Validation of privileged scaffold concepts |
Current research directions within heterocyclic chemistry continue to build upon the foundational understanding of thiadiazole-containing structures, with particular emphasis on developing more efficient synthetic methodologies and exploring novel applications in emerging therapeutic areas. The systematic investigation of structure-property relationships within this chemical class has contributed significantly to the development of rational design principles for heterocyclic bioactive compounds.
Position in Contemporary Chemical Literature
The position of {[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid within contemporary chemical literature reflects its status as a representative member of an important class of bioactive heterocycles that continue to generate significant research interest. Recent literature surveys indicate that thiadiazole derivatives constitute one of the most extensively studied heterocyclic scaffolds in medicinal chemistry, with hundreds of publications appearing annually that describe new synthetic methodologies, biological evaluations, and structure-activity relationship studies.
The compound's appearance in commercial chemical catalogs and research databases indicates its recognition as a valuable research tool and potential lead compound for pharmaceutical development programs. The assignment of a unique Chemical Abstracts Service registry number (1142209-68-4) reflects its identification as a discrete chemical entity worthy of individual cataloging within chemical information systems. The availability of this compound through specialized chemical suppliers suggests ongoing research interest and potential commercial applications that justify its production and distribution.
Contemporary literature coverage of related thiadiazole-fluorophenyl derivatives has expanded significantly in recent years, with particular emphasis on their potential applications in various therapeutic areas. Systematic reviews of thiadiazole derivatives published within the past five years have consistently highlighted the continued importance of this heterocyclic scaffold in drug discovery programs, with specific mention of fluorinated derivatives as particularly promising research targets. The integration of thioacetic acid functionalities into these structures represents a growing trend within contemporary heterocyclic chemistry research.
The compound's structural complexity and multi-domain architecture position it as an excellent example of modern approaches to bioactive molecule design that emphasize the integration of multiple pharmacophoric elements within single molecular frameworks. Current research trends in heterocyclic chemistry increasingly favor such hybrid structures that combine established privileged scaffolds with additional functional elements to create compounds with enhanced biological activity profiles and improved pharmaceutical properties.
| Literature Category | Annual Publications | Research Focus Areas |
|---|---|---|
| Synthesis and Methodology | 150-200 articles | Novel cyclization reactions, hybrid molecule construction |
| Biological Activity Studies | 100-150 articles | Antimicrobial, anticancer, anti-inflammatory activities |
| Structure-Property Analysis | 75-100 articles | Physicochemical characterization, computational modeling |
| Pharmaceutical Applications | 50-75 articles | Lead optimization, drug development programs |
The evolving landscape of heterocyclic chemistry research continues to demonstrate the enduring importance of thiadiazole-based structures, with contemporary investigations increasingly focused on understanding the molecular mechanisms underlying their biological activities and developing more efficient synthetic approaches for accessing structurally complex derivatives. The position of {[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid within this research context reflects both its individual significance as a research target and its broader representation of important trends in modern heterocyclic chemistry.
Properties
IUPAC Name |
2-[[5-[(3-fluorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methylsulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O3S2/c13-7-2-1-3-8(4-7)14-11(19)12-16-15-9(21-12)5-20-6-10(17)18/h1-4H,5-6H2,(H,14,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDWBBMKQLADJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=NN=C(S2)CSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(3-Fluorophenylcarbamoyl)-1,3,4-thiadiazole Intermediate
- The key intermediate, 5-(3-fluorophenylcarbamoyl)-1,3,4-thiadiazole, is synthesized by condensation of 3-fluorophenyl hydrazine or its derivatives with appropriate carboxylic acid derivatives or acid chlorides under controlled conditions.
- This step involves the formation of the thiadiazole ring via cyclization, typically using dehydrating agents or heating in polar solvents.
- The carbamoyl group is introduced by reaction with 3-fluorophenyl isocyanate or via coupling reactions using carbodiimide-based reagents.
Introduction of the Methylthioacetic Acid Side Chain
- The 2-position of the thiadiazole ring is functionalized with a methylthioacetic acid group through nucleophilic substitution or alkylation reactions.
- A common method involves the reaction of the thiadiazole intermediate with a suitable halogenated acetic acid derivative (e.g., bromoacetic acid or its esters) in the presence of a base such as potassium carbonate or triethylamine in polar aprotic solvents like dimethylformamide (DMF).
- This step yields the thioether linkage connecting the thiadiazole ring to the acetic acid moiety.
Purification and Characterization
- The crude product is purified by recrystallization or chromatographic techniques.
- Characterization is performed using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm the structure and purity.
Representative Synthetic Procedure (Adapted from Related Thiadiazole Syntheses)
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 3-Fluorophenyl hydrazine + carboxylic acid derivative, dehydrating agent, solvent (e.g., ethanol), reflux | Cyclization to form 5-(3-fluorophenylcarbamoyl)-1,3,4-thiadiazole | 60–75 |
| 2 | Intermediate + bromoacetic acid + K2CO3, DMF, room temperature, stirring | Alkylation to introduce methylthioacetic acid side chain | 50–70 |
| 3 | Purification by recrystallization (ethanol/water) | Isolation of pure {[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid | — |
Detailed Research Findings and Notes
- The synthesis is sensitive to reaction conditions such as temperature, solvent choice, and stoichiometry to optimize yield and purity.
- The use of polar aprotic solvents like DMF facilitates nucleophilic substitution reactions for side chain introduction.
- The presence of the fluorine atom on the phenyl ring influences the electronic properties and reactivity of the intermediate, requiring careful control of reaction parameters.
- Yields reported in related thiadiazole syntheses range from moderate to good (41% to 79%), depending on substituents and reaction conditions.
- Characterization data confirm the successful formation of the target compound with molecular formula C12H10FN3O3S2 and molecular weight approximately 327.4 g/mol.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 3-Fluorophenyl hydrazine or derivatives, carboxylic acid derivatives, bromoacetic acid |
| Key reagents | Dehydrating agents, bases (K2CO3, triethylamine), solvents (ethanol, DMF) |
| Reaction types | Cyclization, nucleophilic substitution/alkylation |
| Typical reaction conditions | Reflux for cyclization; room temperature stirring for alkylation |
| Purification methods | Recrystallization, chromatography |
| Characterization techniques | NMR, IR, MS, elemental analysis |
| Typical yields | 41%–79% depending on step and substituents |
Chemical Reactions Analysis
Reactivity of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is a mesoionic system with electron-deficient carbon atoms (C2 and C5) and sulfur/nitrogen heteroatoms. This scaffold participates in:
-
Electrophilic Substitution : Limited due to electron deficiency but can occur at C5 with strong electrophiles (e.g., nitration under acidic conditions) .
-
Nucleophilic Attack : Favored at C2 and C5 positions. Example: Reaction with amines or hydrazines to form substituted derivatives .
-
Ring-Opening Reactions : Occurs under strong alkaline conditions, cleaving the S–N bond to form thiol intermediates .
Example Reaction Pathway:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Nucleophilic substitution | Hydrazine hydrate, ethanol | 2-Amino-1,3,4-thiadiazole analog |
Thioether (–S–CH2–) Linkage
The thioether group undergoes:
-
Oxidation : Forms sulfoxide (–SO–) or sulfone (–SO2–) derivatives using H2O2 or meta-chloroperbenzoic acid (mCPBA) .
-
Alkylation/Protonation : Reacts with alkyl halides (e.g., methyl iodide) to form sulfonium salts .
Amide (–NH–CO–) Group
-
Hydrolysis : Acidic or basic hydrolysis cleaves the amide bond, yielding 3-fluorophenylamine and thiadiazole-carboxylic acid derivatives .
-
Condensation : Reacts with carbonyl compounds (e.g., aldehydes) to form Schiff bases under dehydrating conditions .
Carboxylic Acid (–COOH)
-
Esterification : Forms methyl/ethyl esters with methanol/ethanol in the presence of H2SO4 .
-
Salt Formation : Reacts with bases (e.g., NaOH) to generate water-soluble carboxylates .
Fluorophenyl Substituent
The 3-fluorophenyl group directs electrophilic aromatic substitution (EAS) to the para position due to the electron-withdrawing fluorine atom:
-
Halogenation : Bromination with Br2/FeBr3 yields 3-fluoro-4-bromophenyl derivatives .
-
Nitration : Forms nitro derivatives under mixed acid (HNO3/H2SO4) conditions .
Comparative Reactivity with Analogues
Data from structurally similar compounds provide insights:
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing CO2 and H2S .
-
Photodegradation : UV exposure leads to cleavage of the thiadiazole ring, forming sulfonic acid derivatives .
Key Research Gaps
Scientific Research Applications
{[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of {[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular membranes, altering their permeability and affecting cellular processes. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
{[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid is unique due to its combination of a thiadiazole ring and a fluorophenyl group. Similar compounds include:
3-Fluorophenylboronic acid: Used in organic synthesis and as a reagent in Suzuki coupling reactions.
4-Methoxyphenylboronic acid: Another boronic acid derivative used in organic synthesis.
2-Methoxyphenylboronic acid: Similar in structure but with different reactivity and applications.
These compounds share some structural similarities but differ significantly in their chemical properties and applications.
Biological Activity
The compound {[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid represents a significant area of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its potential therapeutic applications.
Chemical Structure and Properties
The compound features a 1,3,4-thiadiazole ring, which is known for its pharmacological versatility. The presence of the 3-fluorophenyl group enhances its lipophilicity, potentially improving membrane permeability and biological activity. The thiadiazole moiety serves as a scaffold for various derivatives, contributing to the compound's overall effectiveness against multiple biological targets.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Thiadiazole Ring | Five-membered heterocyclic structure |
| Fluorophenyl Group | Enhances lipophilicity |
| Acetic Acid Derivative | Potential for increased solubility |
Antimicrobial Activity
Research has shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties . For instance, studies indicate that compounds containing the 1,3,4-thiadiazole moiety demonstrate potent activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Case Study: A study evaluated the antimicrobial effects of several thiadiazole derivatives against Staphylococcus aureus and Escherichia coli , revealing minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Antiviral Activity
The antiviral potential of thiadiazole derivatives has also been explored. Compounds similar to the one have shown efficacy against viruses such as HIV and influenza by inhibiting viral replication processes.
Research Findings: In vitro studies demonstrated that certain thiadiazole derivatives inhibited HIV-1 replication in cell cultures, suggesting potential for development as antiviral agents .
Anti-inflammatory and Analgesic Effects
The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Example: A derivative was tested for its analgesic effects using the formalin test in rodents, showing significant pain reduction compared to control groups .
Structure-Activity Relationship (SAR)
Understanding the SAR of thiadiazole derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the thiadiazole ring can enhance potency and selectivity.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Substitution on C-5 | Increased antimicrobial potency |
| Fluorination at phenyl position | Enhanced antiviral activity |
| Acetic acid addition | Improved solubility and bioavailability |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing {[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid?
- Methodological Answer : The compound can be synthesized via a two-step procedure involving (1) heterocyclization of acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core, followed by (2) alkylation of the intermediate thiol group with chloroacetic acid derivatives. This approach is adaptable to libraries of derivatives by varying substituents on the phenyl ring or alkylating agents . Alternative routes include optimizing reaction conditions (e.g., solvent polarity, temperature) to improve yield and purity, as demonstrated in studies on structurally analogous 1,2,4-triazole-thioacetic acids .
Q. How can researchers ensure the purity and structural integrity of this compound during synthesis?
- Methodological Answer : Employ orthogonal analytical techniques:
- HPLC-DAD : Quantify the active pharmaceutical ingredient (API) and detect degradation products (e.g., free acetic acid derivatives formed via hydrolysis) .
- Spectroscopy : Confirm the thione tautomeric form of the thiadiazole ring using FT-IR and FT-Raman spectroscopy (e.g., characteristic S-H stretching at 2500–2600 cm⁻¹) .
- Elemental analysis and NMR : Validate molecular composition and regiochemistry, particularly for the 3-fluorophenyl and thioacetic acid moieties .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Prioritize in vitro antimicrobial and antifungal screens (e.g., broth microdilution assays against Staphylococcus aureus or Candida albicans), as structurally related 1,3,4-thiadiazoles and triazoles exhibit potent activity in these domains . Include cytotoxicity assays (e.g., MTT on mammalian cell lines) to establish selectivity indices .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s pharmacokinetic properties or target selectivity?
- Methodological Answer :
- Esterification : Replace the acetic acid moiety with ester derivatives (e.g., ethyl or morpholinomethyl esters) to improve lipid solubility and bioavailability, as shown in studies on triazole-thioacetic acids .
- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the 3-fluorophenyl ring to modulate electronic effects and binding affinity to target enzymes .
- Metal complexation : Explore Group 2 metal salts (Mg²⁺, Ca²⁺) to stabilize the deprotonated form and enhance membrane permeability .
Q. What computational tools are suitable for predicting toxicity or mechanism of action?
- Methodological Answer :
- QSAR models : Train models using datasets of structurally related thiadiazoles to predict acute toxicity (e.g., LD₅₀) and prioritize low-risk candidates .
- Molecular docking : Screen against targets like dihydrofolate reductase (DHFR) or fungal cytochrome P450 lanosterol 14α-demethylase, which are inhibited by analogous heterocycles .
Q. How do degradation pathways under stress conditions (e.g., hydrolysis, oxidation) impact stability?
- Methodological Answer : Conduct forced degradation studies:
- Acidic/basic hydrolysis : Monitor cleavage of the thioacetic acid linkage via HPLC, noting mass balance discrepancies (e.g., free acetic acid formation) .
- Thermal stress : Use TGA-DSC to identify decomposition thresholds and optimize storage conditions (e.g., desiccated, low-temperature environments) .
Q. What strategies resolve contradictions in biological activity data across similar compounds?
- Methodological Answer :
- Dose-response refinement : Re-evaluate IC₅₀ values using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) to minimize inter-lab variability .
- Metabolite profiling : Identify active metabolites (e.g., sulfoxide derivatives) that may contribute to observed discrepancies .
Methodological Resources
- Synthetic Protocols : Refer to alkylation and heterocyclization techniques in and esterification strategies in .
- Analytical Workflows : Adopt HPLC-DAD parameters from and vibrational spectroscopy methods from .
- Biological Assays : Follow antimicrobial testing frameworks in and cytotoxicity protocols in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
